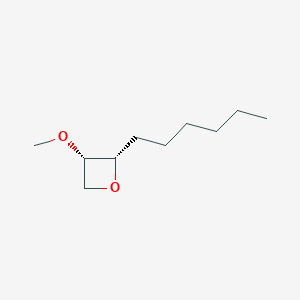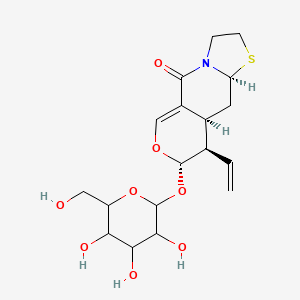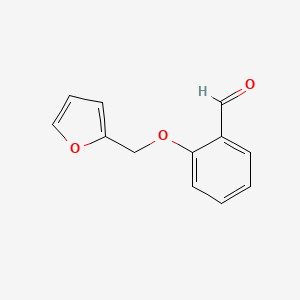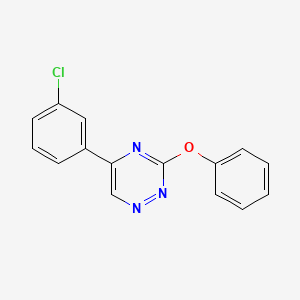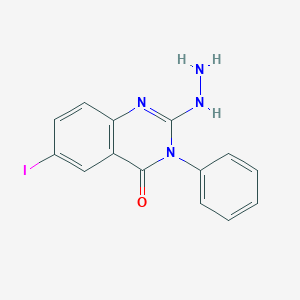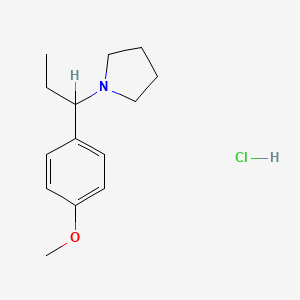
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a suitable precursor, such as 1-(p-Methoxyphenyl)propan-1-one. The reaction conditions often include the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the ketone group to an alcohol, followed by cyclization to form the pyrrolidine ring. Industrial production methods may involve multi-step synthesis routes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .
Comparaison Avec Des Composés Similaires
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-(3-Methoxyphenyl)pyrrolidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Pyrrolidine-2-one: A lactam derivative with distinct chemical properties and applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may enhance their reactivity and biological effects
Propriétés
Numéro CAS |
74332-78-8 |
|---|---|
Formule moléculaire |
C14H22ClNO |
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
1-[1-(4-methoxyphenyl)propyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-14(15-10-4-5-11-15)12-6-8-13(16-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H |
Clé InChI |
KLUWQRZHOZROLM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)N2CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)


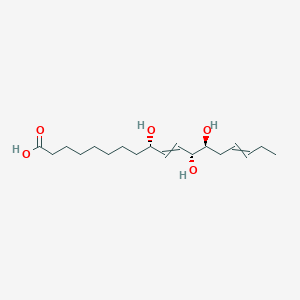
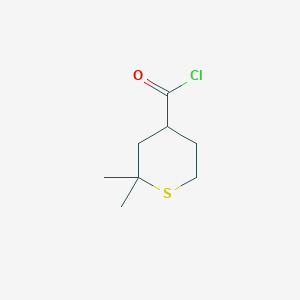
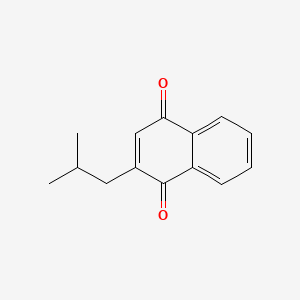
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
